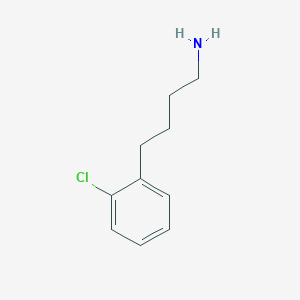

4-(2-Chlorophenyl)butylamine

Overview

Description

4-(2-Chlorophenyl)butylamine, also known as 4-chloro-N-tert-butylbenzeneethanamine, is a novel compound with many potential applications in scientific research. It is a small molecule that is synthesized from the reaction of 2-chlorobenzaldehyde and tert-butylamine. This compound has been studied for its potential use in drug discovery, pharmacological research, and as an organic synthesis reagent.

Scientific Research Applications

Analytical Method Development

Bu Xiu (2004) established a method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine (a related compound to 4-(2-Chlorophenyl)butylamine) in rat plasma using high-performance liquid chromatography (HPLC). This method demonstrated accuracy, sensitivity, and convenience, making it a valuable tool for preclinical animal experiments involving new preparations of this compound (Bu, 2004).

Chemical Equilibria Studies

Kozak, Czaja, and Chmurzyński (2005) investigated acid-base equilibria in systems combining n-butylamine and various phenols, including chlorophenols, in acetonitrile. This study provides insights into the interactions and equilibria involving butylamine and chlorophenol derivatives (Kozak, Czaja, & Chmurzyński, 2005).

Synthesis and Reactivity of Organic Compounds

Monteiro-Silva et al. (2021) synthesized novel dihydroxyphenyl substituted rosamines and investigated their reactivity with various amines, including butylamine. This research is significant for developing functional organic dyes with potential applications in biotechnology and medical diagnosis (Monteiro-Silva et al., 2021).

Kinetics of Proton-Transfer Reactions

Caldin and Crooks (1967) measured the rates of proton-transfer reactions between 2,4-dinitrophenol and butylamine derivatives in chlorobenzene solution, providing valuable data on the kinetics and mechanisms of these reactions (Caldin & Crooks, 1967).

Investigation of Microemulsion Kinetics

García‐Río, Mejuto, and Pérez-Lorenzo (2006) studied the butylaminolysis reaction of 4-nitrophenyl caprate in microemulsions, revealing different kinetic behaviors at the interface and continuous medium of the microemulsions. This study contributes to understanding the complex kinetics in microemulsion systems (García‐Río, Mejuto, & Pérez-Lorenzo, 2006).

Photochemistry and Reactivity of Aromatic Halides

Protti, Fagnoni, Mella, and Albini (2004) examined the photochemistry of 4-chlorophenol and its derivatives, leading to insights into the generation and reactivity of phenyl cations, which are fundamental in understanding the photochemical behavior of chlorophenol derivatives (Protti, Fagnoni, Mella, & Albini, 2004).

Corrosion Inhibition Studies

Bastidas, Damborenea, and VA´ZQUEZ (1997) researched the role of butyl groups as substituents in n-butylamine for inhibiting mild steel corrosion in hydrochloric acid. This study offers practical insights for corrosion control in industrial applications (Bastidas, Damborenea, & VA´ZQUEZ, 1997).

Safety and Hazards

The safety data sheet for a related compound, n-butylamine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . These safety considerations may also apply to “4-(2-Chlorophenyl)butylamine”, but specific safety data for this compound is not available in the search results.

Mechanism of Action

Target of Action

4-(2-Chlorophenyl)butylamine is a complex compound that interacts with various targets. It’s important to note that the compound’s structure suggests it may interact with receptors or enzymes that typically bind with amines .

Mode of Action

Based on its structural similarity to other amines, it can be hypothesized that it may interact with its targets through processes such as competitive inhibition, allosteric modulation, or receptor agonism/antagonism .

Biochemical Pathways

Amines like this compound are known to participate in a variety of biochemical processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved .

Pharmacokinetics

Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .

Result of Action

Based on its structure and the known effects of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, or ion channel function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(2-Chlorophenyl)butylamine are not fully elucidated. It is known that amines, such as this compound, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells

Cellular Effects

The specific cellular effects of this compound are not well-studied. It is known that amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that the effects of amines can vary over time, from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. It is known that amines are involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that amines can be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is known that amines can be localized in various subcellular compartments .

Properties

IUPAC Name |

4-(2-chlorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMJRFUCKUESEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465733 | |

| Record name | Benzenebutanamine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807343-03-9 | |

| Record name | Benzenebutanamine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)